[1,3]Dioxolo[4,5-g]quinoxaline
Description
Structure
3D Structure
Properties
CAS No. |
269-56-7 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-g]quinoxaline |
InChI |
InChI=1S/C9H6N2O2/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-4H,5H2 |
InChI Key |
SPCDYCMVQIHLHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=NC=CN=C3C=C2O1 |
Origin of Product |
United States |
Preparation Methods
Alkylation and Rearrangement
The alkylation of anthranilic acid with chloroacetone occurs under basic conditions, typically using potassium carbonate in dimethylformamide (DMF). Subsequent rearrangement in NMP at elevated temperatures (120–150°C) induces cyclization to form the quinolin-4(1H)-one core. This step is highly sensitive to solvent choice: polar aprotic solvents like DMF or NMP stabilize intermediates and prevent side reactions.
Dioxole Ring Formation
Treatment of 3-hydroxyquinolin-4(1H)-one 4 with dibromomethane in the presence of potassium carbonate introduces the dioxole moiety. The reaction proceeds via nucleophilic substitution, where the hydroxyl group attacks the methylene carbon of dibromomethane, forming the fused dioxole ring. Scalability is demonstrated at the 50-gram scale for intermediate 5 , with purification achieved through crystallization from cyclohexane.
Oxidation to Carbaldehyde
Oxidation of the methyl group in 5 to a formyl group is achieved using selenium dioxide in tetrahydrofuran (THF). This step yieldsdioxolo[4,5-c]quinoline-4-carbaldehyde 6 (DQC) in 60% yield after acid-base workup. While selenium dioxide is effective, milder alternatives like Swern or Dess-Martin oxidants remain unexplored for this substrate.
Functionalization and Derivative Synthesis
DQC 6 serves as a versatile intermediate for further functionalization:
-
Reductive Amination : Reaction with N-methylpiperazine and sodium cyanoborohydride produces secondary amines (e.g., compound 7 ).
-
Corey-Fuchs Reaction : Treatment with dibromomethane and triphenylphosphine generates alkyne derivatives (e.g., compound 11 ).
-
Hydrolysis : Acidic hydrolysis of 6 with hydrochloric acid yields 3-hydroxyquinolin-4(1H)-one 12 , demonstrating reversibility in dioxole formation.
Alternative Synthetic Routes
Catalytic Hydrogenation and Reduction
Catalytic hydrogenation of pyridoquinoxalines over palladium catalysts selectively reduces the quinoxaline ring without affecting the pyridine moiety. Fordioxolo[4,5-g]quinoxaline, this approach could preserve the dioxole ring while modifying the quinoxaline core.
Optimization and Challenges
Solvent and Temperature Effects
Yield Improvements
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation (→ 5 ) | K₂CO₃, DMF, 120°C | 66% |
| Oxidation (→ 6 ) | SeO₂, THF, reflux | 60% |
| Hydrolysis (→ 12 ) | HCl, H₂O, 75°C | 69% |
Scaling the alkylation step to 50 g and oxidation to 10 g demonstrates industrial viability.
Emerging Methodologies
Recent advances in transition-metal catalysis, such as Rh(III)-mediated dimerization of alkynylanilines, offer routes to indoloquinolines . Adapting these methods could enable direct coupling of dioxole-containing fragments with quinoxaline precursors. Additionally, photoredox catalysis remains underexplored for such heterocycles but holds promise for C–H functionalization.
Chemical Reactions Analysis
Reduction Reactions
Electrochemical and catalytic hydrogenation are common methods for reducing quinoxaline derivatives. For example, pyrido[2,3-b]quinoxaline undergoes electrochemical reduction in hydroorganic media to form 5,10-dihydro derivatives . Catalytic hydrogenation of analogous quinoxalines yields dihydro compounds without affecting the pyridine ring . These methods could potentially reduce dioxolo[4,5-g]quinoxaline, though specific data are unavailable in the provided sources.
Functional Group Modifications
Quinoxaline derivatives often undergo functional group transformations. For instance, quinoxaline 1,4-dioxides are reduced to quinoxalines using reagents like catalytic hydrogenation or metal hydrides . The dioxolo ring in dioxolo[4,5-g]quinoxaline may participate in similar reactions, such as oxidation or nucleophilic substitution, depending on substituents.
Biological Activity and Target Prediction
While direct biological data for dioxolo[4,5-g]quinoxaline are absent, related quinoxaline derivatives (e.g., thiazolo[4,5-b]quinoxalines) exhibit antimicrobial activity and interact with molecular targets like NF-κB . Asymmetric quinoxaline mimetics show anti-inflammatory effects by modulating cytokine release . These findings suggest potential applications for dioxolo[4,5-g]quinoxaline in drug discovery, though experimental validation is required.
Mechanistic Insights
The Beirut reaction, described for quinoxaline 1,4-dioxides, involves benzofuroxans reacting with oximes to form dihydroxyquinoxalines, which eliminate water to yield the final product . A similar mechanism might underpin the formation of dioxolo[4,5-g]quinoxaline if a dioxolo ring forms via cyclization during synthesis.
Research Gaps
The provided sources lack direct experimental data on dioxolo[4,5-g]quinoxaline. Further studies are required to:
-
Characterize synthesis pathways (e.g., dioxolo ring formation via cyclization).
-
Evaluate redox behavior (e.g., electrochemical reduction patterns).
-
Assess biological activity (e.g., antimicrobial or anti-inflammatory effects).
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have identified [1,3]dioxolo[4,5-g]quinoxaline derivatives as promising candidates for antimicrobial agents. For instance, quinoxaline 1,4-dioxides have shown significant activity against various bacterial infections, including multidrug-resistant strains of Mycobacterium tuberculosis . The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their potency and selectivity against pathogens.
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. A study evaluated several quinoxaline derivatives, including those containing the dioxolo structure, for their ability to inhibit tumor cell proliferation. Results indicated that certain derivatives exhibited higher inhibitory effects on cancer cell lines than the standard chemotherapeutic agent doxorubicin . These findings suggest that this compound derivatives could serve as potential leads in cancer therapy.
Biological Evaluation
2.1 Anti-inflammatory Effects
In a significant study, a novel quinoxaline-containing synthetic lipid mediator was developed and tested for anti-inflammatory effects. The compound demonstrated the ability to attenuate inflammatory responses in vitro and in vivo by modulating NF-κB activity in human monocytes . This highlights the therapeutic potential of this compound derivatives in treating inflammatory diseases.
2.2 Antiviral Activity
Another area of interest is the antiviral activity of quinoxaline derivatives. Research has shown that certain compounds can inhibit the replication of viruses such as herpes simplex virus and cytomegalovirus . The mechanism involves interference with viral DNA synthesis, indicating a promising avenue for developing antiviral therapies based on this compound structure.
Case Studies
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-g]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of [1,3]Dioxolo[4,5-g]quinoxaline
Key Observations :
- Heteroatom Influence : Oxygen in dioxolo derivatives increases polarity and stability compared to sulfur in dithiolo analogues, affecting solubility and reactivity .
- Synthetic Complexity : CuI-mediated reactions (e.g., for diindolo derivatives) require precise conditions, while dithiolo compounds utilize simpler nucleophilic substitutions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The dioxolo group’s oxygen atoms likely reduce melting points compared to sulfur-containing analogues due to weaker intermolecular forces.
- Diindolo derivatives exhibit higher molecular weights and extended conjugation, correlating with elevated melting points .
Biological Activity
[1,3]Dioxolo[4,5-g]quinoxaline is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action based on recent research findings.
Screening and Efficacy
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. For instance, aminated quinoxalines (AQNX5 and AQNX6), derived from this compound structure, were screened against a panel of 60 human cancer cell lines. Results indicated significant antiproliferative effects, particularly against leukemia and melanoma cell lines at a concentration of .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| AQNX5 | C-32 (Melanoma) | 0.25 | Most active against melanoma |
| AQNX6 | MDA-MB-231 (Breast) | 0.30 | Significant cytotoxicity |
| AQNX5 | A549 (Lung) | 0.15 | High selectivity for cancer |
The mechanism behind the anticancer activity involves the induction of apoptosis in cancer cells. For example, compounds were shown to reduce cell viability in Ht-29 colon cancer cells in a dose-dependent manner, with total apoptosis detected at concentrations as low as .
Mechanisms and Effects
In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects. Studies have demonstrated that derivatives can significantly attenuate NF-κB activity in human monocyte cell lines challenged with lipopolysaccharides (LPS). The lead compound from a series of synthesized quinoxaline derivatives showed an IC50 value of for inhibiting NF-κB-driven luciferase activity .
Table 2: Anti-inflammatory Effects of Quinoxaline Derivatives
| Compound | Cytokine Measured | % Inhibition at 1 μM | Notes |
|---|---|---|---|
| LXA4 | IL-6 | 72 | Positive control |
| AQNX5 | TNF-α | 56 | Significant reduction |
| AQNX6 | IL-1β | 50 | Moderate inhibition |
The compounds were also assessed for their ability to modulate cytokine release in THP-1 monocytes. The results indicated that several quinoxaline derivatives effectively reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Study: Anticancer Screening
A study involving the screening of various quinoxaline derivatives revealed that one specific derivative (AQNX5) exhibited superior activity against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin. The study utilized Annexin V-FITC assays to confirm apoptosis induction, providing a compelling case for further development of this compound as an anticancer agent .
Case Study: Anti-inflammatory Evaluation
In another investigation focusing on anti-inflammatory properties, researchers evaluated the effects of quinoxaline derivatives on leukocyte migration and cytokine levels in a mouse model. The results demonstrated significant reductions in IL-1β and TNF-α levels following treatment with these compounds, indicating their potential utility in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for [1,3]dioxolo[4,5-g]quinoxaline derivatives, and how are reaction conditions optimized?
- Methodology :
- Traditional synthesis involves condensation of substituted o-phenylenediamines with 1,2-dihydroxy derivatives or substitution reactions in the quinoxaline nucleus. For example, microwave-assisted synthesis (e.g., Scheme 1 in ) reduces reaction time and improves yields compared to thermal methods.
- Optimization includes solvent selection (e.g., glycerol as a green solvent) and catalyst screening (e.g., sulfamic acid for recyclability and efficiency) .
Q. How are structural elucidation techniques like NMR and HPLC applied to confirm the purity and regiochemistry of this compound derivatives?
- Methodology :
- ¹H/¹³C NMR : Assign aromatic proton signals (e.g., δ 7.49–8.27 ppm in ) and coupling constants to confirm regioselectivity.
- HPLC : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity (>95%) and resolve isomers. Retention time comparisons with standards validate structural integrity .
Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?
- Methodology :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store away from oxidizers (e.g., perchlorates) to prevent hazardous decomposition (e.g., CO, NOx release).
- Emergency measures: For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do reaction mechanisms differ between traditional and green synthesis methods for this compound derivatives?
- Methodology :
- Traditional routes : Proceed via nucleophilic aromatic substitution (e.g., ), requiring harsh acids/bases.
- Green methods : Utilize solvent-free conditions or recyclable catalysts (e.g., sulfamic acid in ). Mechanistic studies (e.g., kinetic monitoring via FT-IR) reveal lower activation energy in green pathways due to improved proton transfer efficiency .
Q. What strategies resolve contradictions in biological activity data for this compound analogs (e.g., antitumor vs. antimicrobial potency)?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., triazole or sulfonamide groups in ) and evaluate via in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity).
- Docking studies : Use software (e.g., AutoDock) to correlate electronic properties (e.g., HOMO/LUMO gaps) with target binding (e.g., DNA topoisomerase II for antitumor activity) .
Q. How can electrochemical techniques (e.g., differential pulse voltammetry) characterize redox behavior in this compound derivatives?
- Methodology :
- Electrode setup : Glassy carbon working electrode, Ag/AgCl reference, and platinum counter electrode in pH 7.4 PBS buffer.
- Kinetic analysis : Calculate electron transfer coefficients (α) and diffusion coefficients (D) from peak currents and potentials. For example, reports α = 0.45 and D = 1.2 × 10⁻⁵ cm²/s for a related derivative, indicating quasi-reversible redox behavior .
Q. What experimental designs improve synthetic yields in multi-step reactions involving this compound intermediates?
- Methodology :
- Stepwise optimization : For nitration ( ), control temperature (0–5°C) and stoichiometry (1.1 eq HNO₃) to minimize byproducts.
- Workup : Use ethanol recrystallization (e.g., 70% yield in ) instead of column chromatography for scalability.
- DoE (Design of Experiments) : Apply factorial designs to screen variables (e.g., solvent polarity, catalyst loading) and identify critical parameters .
Q. How do substituents influence the stability and reactivity of this compound under varying pH and temperature conditions?
- Methodology :
- Stability studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Electron-withdrawing groups (e.g., -NO₂) enhance thermal stability but reduce solubility.
- pH-dependent reactivity : Protonation at N1 under acidic conditions (pH < 3) increases electrophilicity, facilitating nucleophilic attacks (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
